molecular formula C7H8N2O3S B026395 Methyl 2-(carbamoylamino)thiophene-3-carboxylate CAS No. 106666-44-8

Methyl 2-(carbamoylamino)thiophene-3-carboxylate

Cat. No.: B026395
CAS No.: 106666-44-8
M. Wt: 200.22 g/mol
InChI Key: BOOPLNWLRHAPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ureidothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a ureido group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ureidothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with urea and methyl chloroformate. One common method includes the following steps:

    Starting Material: Thiophene-2-carboxylic acid is used as the starting material.

    Formation of Intermediate: The carboxylic acid group is converted to an ester using methyl chloroformate in the presence of a base such as triethylamine.

    Ureidation: The ester intermediate is then reacted with urea in the presence of a catalyst like sodium methoxide to form the ureido group.

Industrial Production Methods

Industrial production of methyl 2-ureidothiophene-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted ureido-thiophene derivatives.

Scientific Research Applications

Methyl 2-ureidothiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 2-ureidothiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit the activity of enzymes like RNA polymerase and reverse transcriptase, thereby affecting the replication of bacteria and viruses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ureidothiophene-2-carboxylate: Similar structure but different substitution pattern.

    Methyl 2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.

    Methyl 5-bromo-2-ureidothiophene-3-carboxylate: Contains a bromine atom in addition to the ureido group.

Uniqueness

Methyl 2-ureidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ureido group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

References

Properties

CAS No.

106666-44-8

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

methyl 2-(carbamoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C7H8N2O3S/c1-12-6(10)4-2-3-13-5(4)9-7(8)11/h2-3H,1H3,(H3,8,9,11)

InChI Key

BOOPLNWLRHAPOU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1)NC(=O)N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)N

Synonyms

3-Thiophenecarboxylicacid,2-[(aminocarbonyl)amino]-,methylester(9CI)

Origin of Product

United States

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